2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran
Overview
Description
It was designed to exhibit antioxidative potency comparable to that of alpha-tocopherol, but with a high degree of lipophilicity similar to probucol . This compound has shown promising antiatherogenic effects by inhibiting the oxidation of low-density lipoprotein (LDL) and suppressing the formation of atherosclerotic lesions without reducing high-density lipoprotein (HDL) levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BO-653 involves the following steps:
Formation of the benzofuran ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of hydroxyl and alkyl groups: The hydroxyl group is introduced at the 5-position, and the dipentyl and di-tert-butyl groups are added at the 2,2 and 4,6 positions, respectively.
Industrial Production Methods
Industrial production of BO-653 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
BO-653 undergoes various chemical reactions, including:
Oxidation: BO-653 acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation.
Reduction: The compound can undergo reduction reactions under specific conditions, although this is less common.
Substitution: BO-653 can participate in substitution reactions, particularly involving the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents such as alkyl halides and acids are used in substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of BO-653, as well as substituted analogs with modified functional groups .
Scientific Research Applications
BO-653 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and lipid peroxidation inhibition.
Biology: Investigated for its effects on cellular oxidative stress and gene expression in endothelial cells.
Industry: Utilized in the development of antioxidant formulations for various industrial applications.
Mechanism of Action
BO-653 exerts its effects primarily through its antioxidant activity. It scavenges lipid-derived radicals and inhibits the oxidation of low-density lipoprotein (LDL), thereby preventing the formation of atherosclerotic lesions . The compound also regulates the expression of proteasome subunits in endothelial cells, which may contribute to its antiatherogenic effects . The molecular targets include lipid peroxidation pathways and proteasome subunits involved in protein degradation .
Comparison with Similar Compounds
Similar Compounds
Probucol: A lipid-lowering medication with antioxidative properties.
Alpha-tocopherol: The most active form of vitamin E with potent antioxidant activity.
2,3-dihydro-5-hydroxy-2,2-dimethyl-4,6-di-tert-butylbenzofuran (BOB): A related compound with similar antioxidant properties.
Uniqueness of BO-653
BO-653 is unique due to its high lipophilicity and potent antioxidant activity without reducing high-density lipoprotein (HDL) levels . This makes it a promising candidate for clinical use in preventing atherosclerosis and other oxidative stress-related conditions .
Properties
CAS No. |
157360-23-1 |
---|---|
Molecular Formula |
C26H44O2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
4,6-ditert-butyl-2,2-dipentyl-3H-1-benzofuran-5-ol |
InChI |
InChI=1S/C26H44O2/c1-9-11-13-15-26(16-14-12-10-2)18-19-21(28-26)17-20(24(3,4)5)23(27)22(19)25(6,7)8/h17,27H,9-16,18H2,1-8H3 |
InChI Key |
AGURKSYKTJQPNA-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CC2=C(O1)C=C(C(=C2C(C)(C)C)O)C(C)(C)C)CCCCC |
Canonical SMILES |
CCCCCC1(CC2=C(O1)C=C(C(=C2C(C)(C)C)O)C(C)(C)C)CCCCC |
Key on ui other cas no. |
157360-23-1 |
Synonyms |
2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran 4,6-di-tert-butyl-2,3-dihydro-2,2-dipentyl-5-benzofuranol BO 653 BO-653 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.